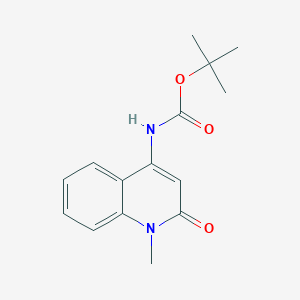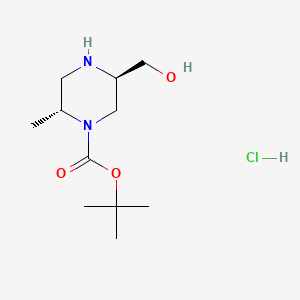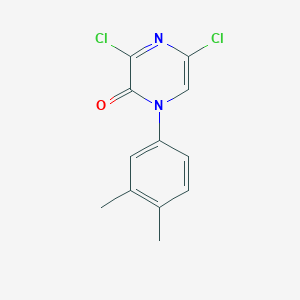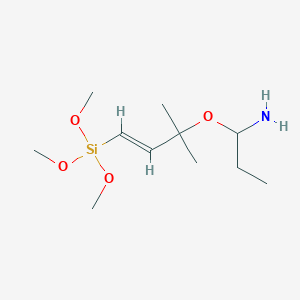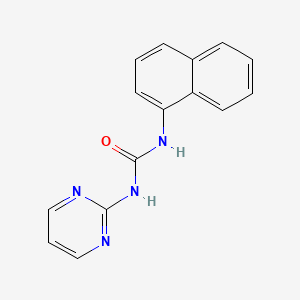
1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a naphthalene ring and a pyrimidine ring connected through a urea linkage
准备方法
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea can be synthesized through a reaction between naphthalen-1-ylamine and pyrimidin-2-yl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene or pyrimidine rings are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium azide).
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Catalysis: The compound may act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
作用机制
The mechanism of action of 1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved vary based on the biological activity being studied.
相似化合物的比较
1-(Naphthalen-1-yl)-3-(pyridin-2-yl)urea: Similar structure with a pyridine ring instead of a pyrimidine ring.
1-(Naphthalen-1-yl)-3-(quinolin-2-yl)urea: Contains a quinoline ring instead of a pyrimidine ring.
1-(Naphthalen-1-yl)-3-(isoquinolin-1-yl)urea: Features an isoquinoline ring in place of the pyrimidine ring.
Uniqueness: 1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea is unique due to the presence of both naphthalene and pyrimidine rings, which may confer distinct electronic and steric properties
属性
CAS 编号 |
24386-39-8 |
|---|---|
分子式 |
C15H12N4O |
分子量 |
264.28 g/mol |
IUPAC 名称 |
1-naphthalen-1-yl-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C15H12N4O/c20-15(19-14-16-9-4-10-17-14)18-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H2,16,17,18,19,20) |
InChI 键 |
VOCVZEIQEUOGEX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


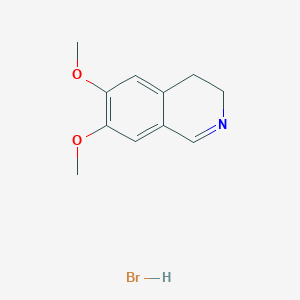


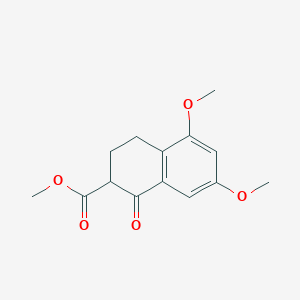

![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)
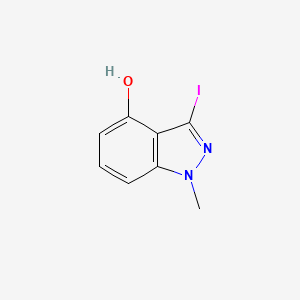
![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)
